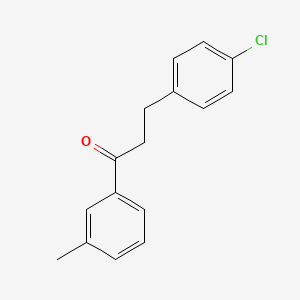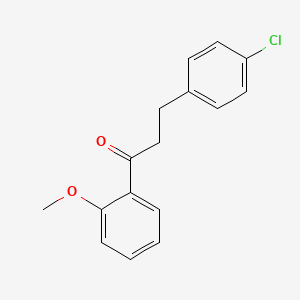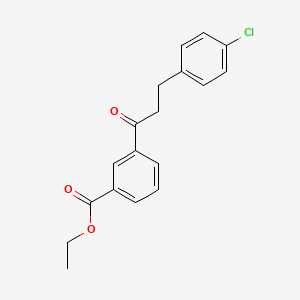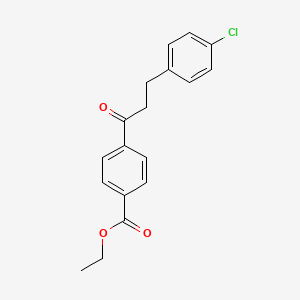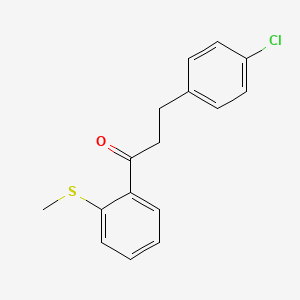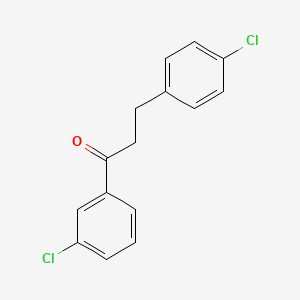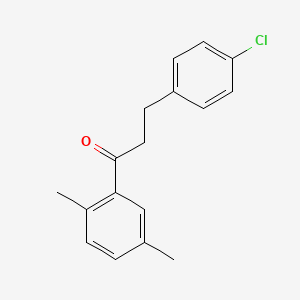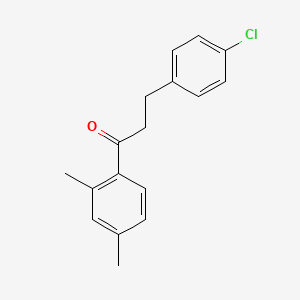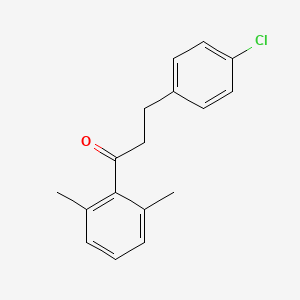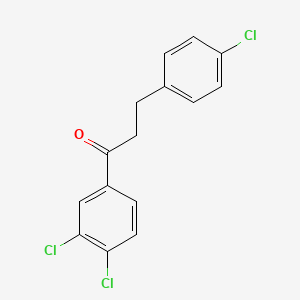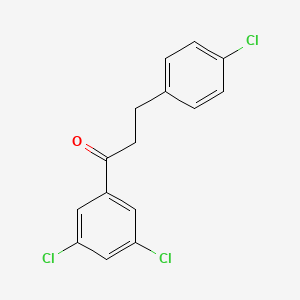
Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone
Vue d'ensemble
Description
Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone is a chemical compound with the molecular formula C14H18O . It has a molecular weight of 202.29200 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group, a ketone group, and a 3,5-dimethylphenyl group . The exact structure would require more detailed information or a structural analysis such as X-ray crystallography.Physical And Chemical Properties Analysis
This compound has a density of 1.041g/cm3 . It has a boiling point of 308.5ºC at 760 mmHg . The melting point was not available in the retrieved data .Applications De Recherche Scientifique
Novel Synthesis and Characterization
One research avenue involves novel synthesis methods for cyclopropyl alkyl ketones, demonstrating a one-step preparation of cyclopropane acetic acid ethyl esters from these ketones. This process utilizes lead (IV) acetate in triethyl orthoformate, highlighting the compound's versatility in synthetic organic chemistry (Nongkhlaw et al., 2005).
Polymer Science Applications
In polymer science, the compound's derivatives have been utilized to synthesize and characterize homopolymers and copolymers, offering insights into molecular weights, polydispersity indices, and thermal properties. Such studies provide foundational knowledge for developing materials with specific properties (Vijayanand et al., 2002).
Chemical Reactions and Mechanisms
Cyclopropyl ketones have been identified as highly reactive dienophiles in Diels-Alder reactions, expanding the toolbox for synthetic chemists seeking to construct complex molecular architectures. The ability to engage with cyclic dienes and undergo reductive opening to yield products without cyclopropane rings illustrates the compound's utility in organic synthesis (Fisher et al., 2013).
Advanced Synthetic Precursors
Additionally, cyclopropyl-substituted alkenes have been explored for their reactivity with complexes, leading to ketones that retain the three-membered ring structure. This research indicates potential for these compounds in creating novel ketones without ring opening or rearrangements, crucial for synthesizing specific organic molecules with precision (Lebedev et al., 2001).
Photocatalysis and Cycloadditions
Aryl cyclopropyl ketones have been used in [3+2] cycloaddition reactions under visible light photocatalysis, showcasing the potential for constructing highly substituted cyclopentane rings. Such photocatalytic methods open avenues for efficient synthesis of complex cyclic structures (Lu et al., 2011).
Propriétés
IUPAC Name |
1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-10-7-11(2)9-12(8-10)3-6-14(15)13-4-5-13/h7-9,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWXFIUFJGYPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644924 | |
| Record name | 1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898781-25-4 | |
| Record name | 1-Cyclopropyl-3-(3,5-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



